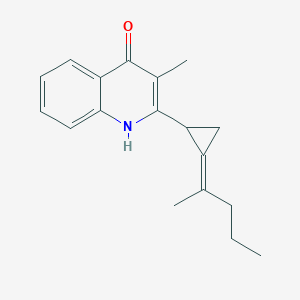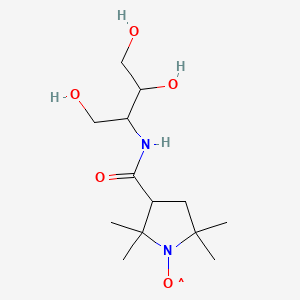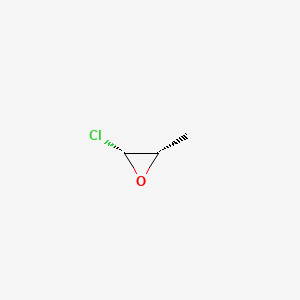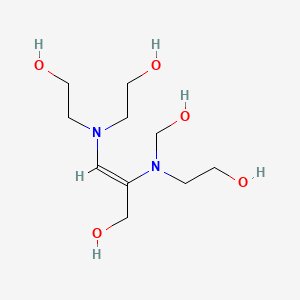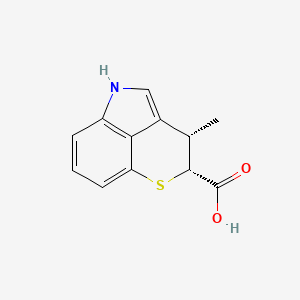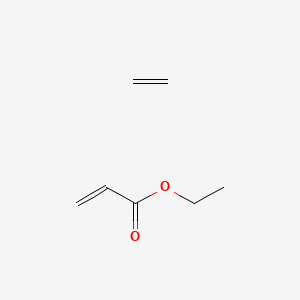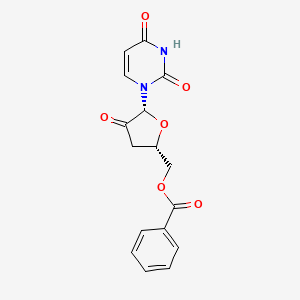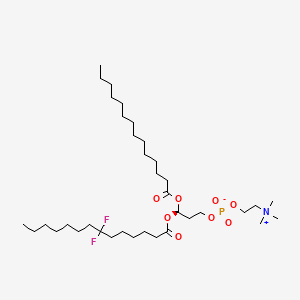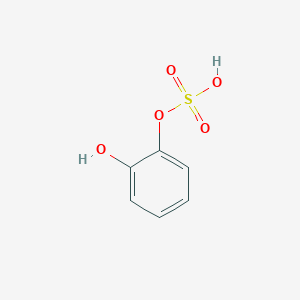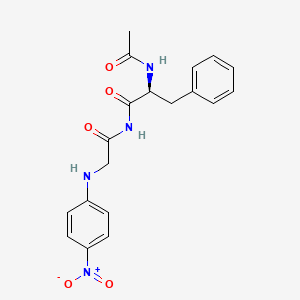
N-Acetylphenylalanylglycine 4-nitroanilide
Descripción general
Descripción
Synthesis Analysis
N-Acetylphenylalanylglycine 4-nitroanilide and its D-enantiomer were synthesized for studies on stereochemical selectivity in enzyme-catalyzed hydrolysis. The synthesis process involves specific conditions and reagents to obtain both enantiomers of the compound for further analysis (Kowlessur et al., 1990).
Molecular Structure Analysis
Molecular structure analysis through kinetic studies and model building indicates that both enantiomers can bind to the enzyme papain with significant hydrophobic contacts and hydrogen-bonding interactions. This suggests that the positioning of the beta-methylene group plays a crucial role in the enzyme's selectivity (Kowlessur et al., 1990).
Chemical Reactions and Properties
The compound undergoes enzyme-catalyzed hydrolysis, showcasing different rates of reaction for its L and D enantiomers. This difference in reaction rates is used to understand the enzyme's stereochemical selectivity and the nature of catalytic-site chemistry involved in the hydrolysis process (Kowlessur et al., 1990).
Physical Properties Analysis
The physical properties, such as solubility in various solvents and stability under different temperatures and pH levels, are crucial for understanding the behavior of this compound in biological assays and reactions. However, specific details on these properties require further literature search beyond the provided studies.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity with enzymes, highlight its utility in studying enzyme kinetics and mechanism. The synthesis and characterization of this compound and its interactions with enzymes like papain offer insights into its chemical behavior and applications in biochemical research (Kowlessur et al., 1990).
Aplicaciones Científicas De Investigación
Enzyme Kinetics and Stereochemical Selectivity
N-Acetylphenylalanylglycine 4-nitroanilide has been used to study the stereochemical selectivity in enzyme-catalyzed reactions. For instance, its enantiomers were used to evaluate selectivity in papain-catalyzed hydrolysis. The kinetic analysis of these reactions revealed significant insights into the enzyme’s stereochemical preferences and catalytic mechanisms (Kowlessur et al., 1990). Similarly, the variation in P2-S2 stereochemical selectivity among different cysteine proteinases like papain, ficin, and actinidin was investigated using this compound. These studies have contributed to a deeper understanding of the binding interactions and enzymatic activity differences among these proteinases (Patel et al., 1992).
Substrate Utilization in Enzymatic Assays
This compound has been applied in enzymatic assays to measure the activity of various enzymes. For example, it was used as a donor substrate in assays for γ-glutamyltransferase activity, providing a means to study the enzyme's kinetic properties and reaction conditions (Shaw et al., 1977). Such applications are crucial in clinical biochemistry for the characterization of enzyme activities in biological samples.
Study of Genetic Toxicity
Research on the genotoxic properties of related nitrosopeptides, such as N-(N-acetyl-L-prolyl)-N-nitrosoglycine, utilized mammalian cell culture assays to understand the genetic toxicity of these compounds. This research provides valuable insights into the mutagenic potential and mechanisms of action of related compounds in biological systems (Anderson et al., 1986).
Propiedades
IUPAC Name |
(2S)-2-acetamido-N-[2-(4-nitroanilino)acetyl]-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5/c1-13(24)21-17(11-14-5-3-2-4-6-14)19(26)22-18(25)12-20-15-7-9-16(10-8-15)23(27)28/h2-10,17,20H,11-12H2,1H3,(H,21,24)(H,22,25,26)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWBBDSLZGAHMD-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)CNC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)CNC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187909 | |
| Record name | N-Acetylphenylalanylglycine 4-nitroanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34336-99-7 | |
| Record name | N-Acetylphenylalanylglycine 4-nitroanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034336997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetylphenylalanylglycine 4-nitroanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the stereochemistry of N-Acetylphenylalanylglycine 4-nitroanilide affect its interaction with cysteine proteinases?
A: Research has shown that the L-enantiomer of this compound is hydrolyzed much more efficiently than the D-enantiomer by cysteine proteinases like papain, ficin, and actinidin. [, , ] This difference in reactivity is attributed to the specific interactions between the substrate and the enzyme's active site. Model building suggests that the L-enantiomer can achieve more favorable binding interactions within the S2 subsite of these enzymes, particularly regarding the phenyl ring of the N-acetylphenylalanyl group. [] Additionally, the D-enantiomer may require more significant conformational adjustments within the active site during catalysis, leading to a decrease in catalytic efficiency. []
Q2: Why is there variation in the stereoselectivity of different cysteine proteinases towards the enantiomers of this compound?
A: While all three enzymes (papain, ficin, and actinidin) preferentially hydrolyze the L-enantiomer, the degree of this preference, quantified by the index of stereochemical selectivity (Iss), varies significantly. [] Papain exhibits the highest Iss, followed by ficin and then actinidin. [] This difference is attributed to subtle variations in the architecture of their active sites and the specific interactions they make with the substrate. [] For example, model building suggests that achieving optimal binding in the actinidin active site might necessitate relaxing some of the hydrogen-bonding interactions observed in papain-ligand complexes. [] These differences highlight how seemingly minor variations in enzyme structure can significantly impact substrate specificity and catalytic efficiency.
Q3: How is the kinetic behavior of this compound hydrolysis used to study the mechanism of cysteine proteinases?
A: The hydrolysis of this compound by cysteine proteinases serves as a model reaction for investigating their catalytic mechanism. By analyzing the pH dependence of kinetic parameters like kcat/Km, researchers can identify key ionizable groups involved in catalysis. [] For example, studies using this substrate revealed that full catalytic competence in some cysteine proteinases requires an additional protonic dissociation with a pKa value close to 4, likely from a glutamic acid residue cluster, in addition to the formation of the catalytic thiolate-imidazolium ion pair. [] This finding highlights the importance of electrostatic modulation within the active site for optimal catalytic activity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



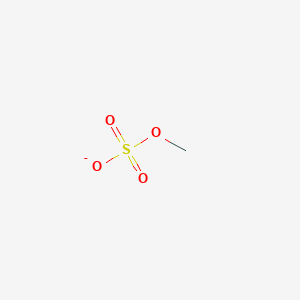
![2-(4-Anilinophenoxy)acetic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1228094.png)
